(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(2)8-4-9(14)13-7(3-10(15)16)5-17-11(13)12-8/h4,6-7H,3,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRRHZATDVWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS: 1105198-41-1) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological effects, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula: C11H14N2O3S
- Molecular Weight: 254.31 g/mol
- IUPAC Name: 2-(7-isopropyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
The structural representation indicates the presence of a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Antidiabetic Properties
Recent studies have indicated that thiazole derivatives exhibit significant inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. For instance, research comparing various thiazole derivatives found that some compounds demonstrated potent inhibition of ALR2 with submicromolar IC50 values. This suggests that this compound may possess similar properties, potentially aiding in the management of diabetes-related complications .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that derivatives like (7-isopropyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid may exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
-
Aldose Reductase Inhibition Study
- A study evaluated multiple thiazole derivatives for their ability to inhibit ALR2. The most effective compounds showed IC50 values significantly lower than epalrestat, a known aldose reductase inhibitor. This highlights the potential of structurally similar compounds like (7-isopropyl-5-oxo...) as therapeutic agents in diabetic treatment .
- Cytotoxicity Assessment
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals critical insights into their biological activities:
| Substituent | Effect on Activity |
|---|---|
| Phenyl Ring Modifications | Increased cytotoxicity against cancer cells |
| Alkyl Substituents | Enhanced solubility and bioavailability |
| Functional Group Variations | Altered enzyme inhibition profiles |
These findings emphasize the importance of chemical modifications in enhancing the therapeutic potential of thiazole derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to (7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid exhibit various pharmacological activities:
- Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against bacteria and fungi.
- Anticancer Properties : Some studies suggest that thiazole-containing compounds may inhibit cancer cell proliferation. The mechanism often involves the modulation of various signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
Compounds in this class have shown potential as enzyme inhibitors. For instance, they may act on enzymes involved in metabolic pathways or those that facilitate disease processes:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have been identified as inhibitors of DHODH, which plays a crucial role in pyrimidine biosynthesis. This inhibition can be beneficial in the treatment of autoimmune diseases and certain cancers.
Neuroprotective Effects
There is emerging evidence that thiazole derivatives can exert neuroprotective effects. This application is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role:
- Oxidative Stress Modulation : Compounds can potentially reduce oxidative stress markers in neuronal cells, thereby offering protective effects against neurodegeneration.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous thiazolo- and thiadiazolo-pyrimidine derivatives, emphasizing structural variations and their implications.
Substituent Variations at Position 7
- Target Compound : 7-isopropyl group (C₃H₇ branching) .
- This simpler structure (C₈H₈N₂O₃S, MW 212.22 g/mol) may exhibit higher polarity but reduced lipophilicity, impacting membrane permeability .
Substituent Position and Ring Modifications
- (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid (CAS: 1105190-72-4): A methyl group at position 6 instead of 7.
- (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid (CAS: 1125409-81-5): Incorporates a cyclopentane ring fused to the thiazolo-pyrimidine core , increasing molecular weight (C₁₁H₁₂N₂O₃S, MW 252.29 g/mol) and rigidity. This modification could enhance conformational stability but reduce solubility due to added hydrophobicity .
Heterocycle Replacement: Thiadiazolo vs. Thiazolo
- 7-Trifluoromethyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidines: Replaces the thiazole ring with a thiadiazole system. The trifluoromethyl group (CF₃) at position 7 enhances electron-withdrawing effects and metabolic stability.
- 2-R-5-Oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines : Substitution with phenyl and carboxamide groups introduces aromaticity and hydrogen-bonding sites, which may improve target selectivity in enzyme inhibition .
Functional Group Modifications on the Acetic Acid Moiety
- {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid (C₉H₈N₂O₃S₂, MW 256.30 g/mol): Replaces the isopropyl group with a methylthioacetic acid chain . The thioether linkage may increase oxidative instability but improve metal-binding capacity, relevant for catalytic or chelation applications .
Structural and Physicochemical Comparison Table
Key Research Findings and Implications
Hydrogen Bonding : The 5-oxo group and acetic acid moiety enable hydrogen-bond interactions, critical for crystallinity and molecular recognition (e.g., in crystal engineering or drug-receptor binding) .
Heterocycle Influence : Thiadiazolo derivatives exhibit distinct electronic profiles compared to thiazolo analogs, suggesting divergent applications in medicinal chemistry .
Solubility Trade-offs : Cyclopenta-fused derivatives trade solubility for conformational stability, which may limit bioavailability but enhance solid-state performance .
Preparation Methods
Formation of the Thiazolo[3,2-a]pyrimidine Core
A common approach involves reacting ethyl cyanoacetate, thiourea (or substituted thioureas), and aromatic aldehydes under basic conditions (e.g., anhydrous potassium carbonate) to yield 4-aryl-5-cyano thiouracil derivatives. These intermediates are then subjected to cyclization reactions with reagents such as chloroacetyl chloride or chloroacetic acid in the presence of sodium acetate and acetic anhydride to form the thiazolopyrimidine ring system.
Introduction of the Isopropyl Group
The isopropyl substituent at the 7-position of the thiazolopyrimidine ring can be introduced by starting with an isopropyl-substituted aldehyde during the initial condensation step or by alkylation reactions on the pyrimidine ring prior to cyclization.
Installation of the Acetic Acid Side Chain
The acetic acid moiety at the 3-position is typically introduced by reacting the thiazolopyrimidine intermediate with chloroacetic acid or its derivatives under reflux conditions. This reaction forms the (7-isopropyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid structure.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Condensation | Ethyl cyanoacetate + thiourea + isopropyl-substituted aldehyde + K2CO3 | 4-aryl-5-cyano thiouracil derivative |
| 2 | Cyclization | Chloroacetyl chloride or chloroacetic acid + sodium acetate + acetic anhydride | Thiazolopyrimidine core |
| 3 | Side chain functionalization | Reflux with chloroacetic acid or derivatives | (7-isopropyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
Reaction Conditions and Yields
- Reactions are generally carried out under reflux in acetic acid or acetic anhydride mixtures.
- Bases like potassium carbonate or sodium acetate are used to facilitate condensation and cyclization.
- Purity of final products can reach above 95%, with yields varying depending on reaction optimization.
- Characterization is performed using melting point determination, infrared spectroscopy, NMR (1H and 13C), and elemental analysis to confirm structure and purity.
Research Findings and Notes
- The fused thiazolopyrimidine scaffold is synthetically accessible via multi-step reactions starting from commercially available precursors.
- The isopropyl group enhances lipophilicity and potentially biological activity.
- The acetic acid side chain provides a handle for further derivatization or conjugation in medicinal chemistry applications.
- Analogous compounds have shown promising antimicrobial, anti-inflammatory, and anticancer activities, indicating the synthetic importance of this scaffold.
- Reaction optimization focuses on controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
Summary Table of Key Properties and Synthetic Parameters
| Property/Parameter | Details |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.31 g/mol |
| CAS Number | 1105198-41-1 |
| Purity | ≥95% |
| Typical Solvents | Acetic acid, acetic anhydride |
| Typical Base Catalysts | Potassium carbonate, sodium acetate |
| Characterization Techniques | Melting point, IR, 1H NMR, 13C NMR, elemental analysis |
| Reaction Temperature | Reflux (typically 80-120°C) |
| Reaction Time | Several hours (varies by step) |
Q & A
Q. What are the established synthetic routes for (7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid?
The synthesis typically involves cyclization of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates. For example, ethyl esters of thiazolo[3,2-a]pyrimidines are synthesized via condensation reactions between 2-amino-2-thiazolines and heterocyclic tricarbonylmethane derivatives under acidic conditions . The acetic acid moiety is introduced through post-synthetic modifications, such as hydrolysis of ester groups or alkylation at the 3-position of the thiazole ring. X-ray diffraction studies confirm the spatial arrangement of substituents, which is critical for bioactive derivative design .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Used to resolve the spatial configuration of the thiazolo[3,2-a]pyrimidine core and substituent orientations (e.g., isopropyl and oxo groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for protons and carbons in the thiazole and pyrimidine rings are based on characteristic shifts (e.g., pyrimidine C=O at ~170 ppm in ¹³C NMR) .
- IR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
Advanced Research Questions
Q. How do substituent variations at the 7-position (e.g., isopropyl vs. trifluoromethyl) influence biological activity?
Substituents at the 7-position modulate electronic and steric properties, affecting interactions with biological targets. For example:
- Isopropyl groups enhance lipophilicity, potentially improving membrane permeability .
- Trifluoromethyl groups (as in related thiadiazolo[3,2-a]pyrimidines) increase electronegativity, enhancing binding to enzymes like dipeptidyl peptidase-4 (DPP-4) . Methodological approach : Compare IC₅₀ values of derivatives in enzyme inhibition assays while correlating results with computational docking studies to identify key binding interactions .
Q. How can contradictory data on antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives be resolved?
Discrepancies may arise from differences in:
- Assay conditions : Variations in bacterial strains, growth media, or compound solubility (e.g., DMSO vs. aqueous buffers).
- Substituent regiochemistry : For example, phenyl vs. methyl groups at the 7-position alter steric hindrance and target engagement . Resolution strategy : Standardize testing protocols (e.g., CLSI guidelines) and synthesize regioisomerically pure derivatives for side-by-side comparisons .
Q. What strategies optimize the yield of thiazolo[3,2-a]pyrimidine derivatives in multi-step syntheses?
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for condensation steps .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .
Data Contradiction Analysis
Q. Why do some studies report poor correlation between in silico predictions and experimental bioactivity for this compound class?
- Limitations of docking models : Many models neglect solvent effects or dynamic protein conformations.
- Stereochemical mismatches : X-ray data reveal non-planar conformations in the thiazolo[3,2-a]pyrimidine core that are not replicated in rigid docking simulations . Recommendation : Combine molecular dynamics simulations with free-energy perturbation (FEP) calculations to account for flexibility .
Methodological Guidance
- Synthetic optimization : Use high-throughput screening to identify optimal reaction conditions for new derivatives .
- Bioactivity assays : Pair antimicrobial testing with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
- Computational validation : Validate docking results with experimental mutagenesis (e.g., alanine scanning of enzyme active sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
